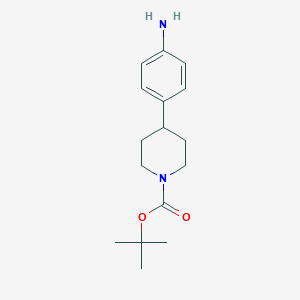

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Beschreibung

The exact mass of the compound Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLQFRXDWBFGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620434 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170011-57-1 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a key bifunctional molecule widely utilized in medicinal chemistry and drug development. Its structure, featuring a Boc-protected piperidine ring and a reactive aminophenyl group, makes it a valuable building block for the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its application in targeted protein degradation, including a visualization of the PROTAC mechanism.

Chemical and Physical Properties

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, with the CAS number 170011-57-1, is a solid at room temperature, typically appearing as a white to pale yellow powder.[1] Its chemical structure combines a lipophilic Boc-protected piperidine moiety with a nucleophilic aromatic amine, rendering it a versatile intermediate for various chemical transformations.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 170011-57-1 | [2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |

| Molecular Weight | 276.37 g/mol | [2] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 117-121 °C | |

| Boiling Point | 412.7 °C (predicted) | |

| Purity | >97.0% (HPLC) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 4.15 (br s, 2H), 3.65 (s, 2H), 2.78 (t, J=12.2 Hz, 2H), 2.50-2.40 (m, 1H), 1.80-1.70 (m, 2H), 1.55-1.45 (m, 2H), 1.47 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.8, 144.8, 136.2, 127.8, 115.3, 79.4, 43.8, 42.8, 33.2, 28.5 |

| Mass Spectrometry (ESI) | m/z 277.2 [M+H]⁺ |

Experimental Protocols

Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

A common synthetic route involves the reduction of a nitro group to an amine. The following is a representative protocol.

Materials:

-

tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in methanol.

-

Carefully add 10% palladium on carbon catalyst to the solution.

-

Secure the reaction vessel to a hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas (repeat three times).

-

Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Protocols

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean NMR tube.

Acquisition Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

Acquisition Parameters (¹³C NMR):

-

Spectrometer: 101 MHz

-

Solvent: CDCl₃

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

Instrumentation Parameters (ESI-Positive Mode):

-

Ionization mode: ESI+

-

Capillary voltage: 3.5 kV

-

Cone voltage: 30 V

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

Applications in Drug Discovery: PROTAC Technology

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a crucial building block in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3]

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The piperidine-based structure of the title compound often serves as a rigid and synthetically tractable linker, providing optimal spatial orientation for the formation of a productive ternary complex between the target protein and the E3 ligase.[4]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development and validation of a PROTAC involves a series of in vitro and cellular assays.

Caption: Experimental workflow for PROTAC development.

Conclusion

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a fundamentally important building block in modern drug discovery. Its well-defined chemical properties and versatile reactivity make it an ideal component for the synthesis of complex bioactive molecules. The detailed protocols provided in this guide for its synthesis and characterization offer a practical resource for researchers. Furthermore, its application as a linker in PROTAC technology highlights its significance in the development of novel therapeutics for targeted protein degradation. The continued exploration of this and similar molecular scaffolds will undoubtedly fuel further innovation in the field of medicinal chemistry.

References

In-Depth Technical Guide: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 170011-57-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, detailed synthesis and purification protocols, spectroscopic data, and significant applications in drug discovery, with a focus on its role as a crucial intermediate in the synthesis of targeted therapies.

Physicochemical and Safety Data

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a white to off-white solid. Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 170011-57-1 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| Melting Point | 119 °C | ChemBK |

| Boiling Point (Predicted) | 412.7 ± 45.0 °C | ChemBK |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | ChemBK |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General Knowledge |

Safety Information:

This compound is associated with the following GHS hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Purification

The most common and efficient synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate involves a two-step process starting from 1-Boc-4-piperidone. The general workflow is outlined below.

Caption: General synthetic workflow for tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Materials:

-

1-Boc-4-piperidone

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Sodium borohydride (NaBH₄) (for the subsequent reduction to the saturated piperidine)

Procedure:

-

Suzuki Coupling: To a solution of 1-Boc-4-piperidone and 4-nitrophenylboronic acid in a mixture of toluene, ethanol, and water, is added a palladium catalyst, such as a mixture of palladium(II) acetate and triphenylphosphine, and a base, typically sodium carbonate.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, tert-butyl 4-(4-nitrophenylidene)piperidine-1-carboxylate.

Experimental Protocol: Reduction to tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Materials:

-

tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Catalytic Hydrogenation: The crude or purified tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is dissolved in a suitable solvent such as methanol or ethanol.

-

A catalytic amount of 10% palladium on carbon is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

Typical Eluent System: A gradient of ethyl acetate in hexanes is commonly used. The polarity of the eluent system may need to be optimized based on the crude product's purity.

Spectroscopic Data

While a specific publication with fully assigned spectra for the title compound was not identified in the search, the following are the expected characteristic peaks based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 2H | Ar-H (ortho to -NH₂) |

| ~6.6-6.8 | d | 2H | Ar-H (meta to -NH₂) |

| ~4.1-4.3 | br s | 2H | -NH ₂ |

| ~4.0-4.2 | m | 2H | Piperidine -CH ₂ (adjacent to N-Boc) |

| ~2.7-2.9 | t | 2H | Piperidine -CH ₂ (adjacent to N-Boc) |

| ~2.5-2.7 | m | 1H | Piperidine -CH |

| ~1.7-1.9 | m | 2H | Piperidine -CH ₂ |

| ~1.5-1.7 | m | 2H | Piperidine -CH ₂ |

| 1.47 | s | 9H | -C(CH ₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (Boc) |

| ~145 | Ar-C -NH₂ |

| ~136 | Ar-C -Piperidine |

| ~129 | Ar-C H |

| ~115 | Ar-C H |

| ~79 | -C (CH₃)₃ |

| ~44 | Piperidine -C H₂ (adjacent to N-Boc) |

| ~43 | Piperidine -C H |

| ~33 | Piperidine -C H₂ |

| ~28 | -C(C H₃)₃ |

Mass Spectrometry (MS)

-

Expected [M+H]⁺: 277.1965

Applications in Drug Discovery

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds due to its bifunctional nature, possessing a protected piperidine nitrogen and a reactive aniline moiety.

Caption: Major applications of the title compound in pharmaceutical synthesis.

Intermediate in the Synthesis of Fentanyl Analogs

The aniline nitrogen of the title compound can be acylated, and the Boc-protecting group can be removed to allow for further functionalization at the piperidine nitrogen. This makes it a key precursor for the synthesis of various fentanyl analogs, which are potent synthetic opioids.

Building Block for PARP Inhibitors (Niraparib Analogs)

The compound is also utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as analogs of Niraparib. In these syntheses, the aniline moiety is typically used to form a core heterocyclic structure, while the piperidine ring provides a key pharmacophoric element for binding to the target enzyme.

Conclusion

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a versatile and valuable intermediate in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials and its bifunctional nature make it an attractive building block for the construction of complex and biologically active molecules. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working with this important compound.

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a protected piperidine ring and an aniline moiety, making it a versatile intermediate for the synthesis of a wide range of complex target molecules, including active pharmaceutical ingredients (APIs). Its structural motif is found in compounds developed for various therapeutic areas. This guide provides a detailed overview of the primary synthetic pathways to this valuable intermediate, complete with experimental protocols, quantitative data, and process visualizations.

Pathway 1: Reduction of a Nitro Precursor

One of the most common and direct routes to synthesize tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate involves the reduction of its corresponding nitro analogue, tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. This method is favored for its high efficiency and relatively clean conversion. The synthesis is typically a two-step process starting from commercially available materials.

Step 1: Synthesis of tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate This intermediate is often prepared via a Suzuki-Miyaura cross-coupling reaction.[1][2]

Step 2: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the most frequently employed method due to its high yield and the clean nature of the byproducts.

Experimental Protocol: Catalytic Hydrogenation

A detailed experimental protocol for the reduction step is as follows:

-

Reaction Setup : A solution of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) is prepared in a hydrogenation vessel.

-

Catalyst Addition : A catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation : The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up : Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

Isolation : The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary, though this reaction often yields a product of high purity.

Quantitative Data

| Parameter | Value/Condition |

| Starting Material | tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |

| Primary Reagent | Hydrogen (H₂) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Temperature | Room Temperature |

| Pressure | 1-5 atm |

| Typical Yield | >95% |

| Purity | Often >98% after filtration |

Synthesis Pathway Diagram

Caption: Reduction of the nitro precursor via catalytic hydrogenation.

Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions offer a modular approach to constructing the C-N or C-C bond linking the phenyl and piperidine rings. The Buchwald-Hartwig amination is a prominent example for forming the key C-N bond directly.

Buchwald-Hartwig Amination

This pathway involves the palladium-catalyzed coupling of an aryl halide (or triflate) with a piperidine derivative.[3][4][5] A common strategy is to couple 1-Boc-4-aminopiperidine with a 4-halophenyl derivative, although the reverse is also possible. The reaction's utility stems from its tolerance of various functional groups.[3]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup : An oven-dried Schlenk tube or flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).[6]

-

Reagent Addition : 4-Bromoaniline (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate are not the direct reactants for this pathway. Rather, one would use a piperidine amine source and a phenyl halide. For instance, tert-butyl 4-aminopiperidine and 1-bromo-4-nitrobenzene could be coupled, followed by reduction. A more direct route couples a protected aniline with a piperidine halide.

-

Solvent and Reaction : The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is added, followed by the amine (1.2 eq) and the aryl halide (1.0 eq). The mixture is heated (typically 80-110 °C) with stirring.

-

Monitoring : The reaction is monitored by TLC or LC-MS.

-

Work-up : After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Isolation : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data

| Parameter | Value/Condition |

| Starting Materials | Aryl Halide (e.g., 4-bromoaniline deriv.) + Piperidine Amine |

| Catalyst System | Pd Precatalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 80-110 °C |

| Typical Yield | 70-90% |

Logical Relationship Diagram

Caption: Buchwald-Hartwig amination workflow for C-N bond formation.

Pathway 3: Reductive Amination

Reductive amination provides another convergent approach, starting from a ketone and an amine. In this case, tert-butyl 4-oxopiperidine-1-carboxylate is reacted with aniline in the presence of a reducing agent.[7][8][9] This pathway forms the C-N bond directly at the desired position.

Experimental Protocol: Reductive Amination

-

Reaction Setup : To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq)[7][8] and aniline (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), a mild acid catalyst (e.g., acetic acid) may be added to facilitate imine formation.

-

Reducing Agent : A reducing agent is added portion-wise at 0 °C or room temperature. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is mild and selective. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.

-

Reaction : The reaction mixture is stirred at room temperature for several hours to overnight.

-

Monitoring : Progress is monitored by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Work-up : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Isolation : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is typically purified by flash column chromatography.

Quantitative Data

| Parameter | Value/Condition |

| Starting Materials | tert-Butyl 4-oxopiperidine-1-carboxylate + Aniline |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-85% |

Synthesis Pathway Diagram

Caption: Reductive amination of a piperidone with aniline.

Conclusion

The synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate can be achieved through several reliable and scalable pathways. The choice of route often depends on factors such as the availability of starting materials, cost, and desired purity. The reduction of the corresponding nitro-compound is frequently the most high-yielding and straightforward method. However, palladium-catalyzed cross-coupling and reductive amination offer greater flexibility and modularity for generating analogues and are powerful tools in the arsenal of the medicinal chemist. Each method presents a viable strategy for producing this critical intermediate for pharmaceutical research and development.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Tert-butyl 4-oxopiperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 8. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. indiamart.com [indiamart.com]

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate molecular weight and formula

An In-depth Technical Guide to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, along with detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Data Summary

The quantitative data for tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is summarized in the table below for easy reference.

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 276.37 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | [1] |

| CAS Number | 170011-57-1 | [1][2] |

| Synonyms | 1-Boc-4-(4-aminophenyl)piperidine, 4-(4-Aminophenyl)piperidine-1-carboxylic acid tert-butyl ester | [1] |

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Synthesis Protocol: Reductive Amination

A common route for the synthesis of this compound involves the reductive amination of 1-Boc-4-piperidone with aniline.

Materials:

-

1-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 1-Boc-4-piperidone and aniline in dichloroethane.

-

Add sodium triacetoxyborohydride to the solution in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes.

Analytical Protocol: Purity and Identity Confirmation

The identity and purity of the synthesized tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate can be confirmed using the following analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Injector Temperature: 280°C.

-

Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and a potential application in a signaling pathway context.

Caption: Synthesis and Purification Workflow for tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Caption: Hypothetical role as a kinase inhibitor in a signaling pathway.

References

Technical Guide: Spectral Analysis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectral data for the characterization of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. The information presented herein is essential for identity confirmation, purity assessment, and quality control during the drug development process.

Compound Information

| Compound Name | Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate |

| Synonyms | 1-Boc-4-(4-aminophenyl)piperidine, 4-(4-Aminophenyl)piperidine-1-carboxylic Acid tert-Butyl Ester |

| CAS Number | 170011-57-1 |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| Structure | NH₂ |

Spectral Data Summary

While specific, authenticated spectra for this compound are not publicly available in spectral databases, the following tables summarize the expected data based on its chemical structure and analysis of similar compounds. This data is crucial for researchers to compare against their own experimental results.

NMR Spectral Data

2.1.1. ¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 | Doublet | 2H | Ar-H (ortho to NH₂) |

| ~ 6.6 | Doublet | 2H | Ar-H (meta to NH₂) |

| ~ 4.1 | Broad Multiplet | 2H | Piperidine-H (axial, adjacent to N-Boc) |

| ~ 3.5 | Broad Singlet | 2H | NH₂ |

| ~ 2.8 | Multiplet | 2H | Piperidine-H (equatorial, adjacent to N-Boc) |

| ~ 2.5 | Multiplet | 1H | Piperidine-H (methine) |

| ~ 1.8 | Multiplet | 2H | Piperidine-H (axial) |

| ~ 1.6 | Multiplet | 2H | Piperidine-H (equatorial) |

| 1.45 | Singlet | 9H | tert-Butyl (-C(CH₃ )₃) |

2.1.2. ¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 154.8 | Carbonyl C =O (Boc) |

| ~ 144.5 | Aromatic C -NH₂ |

| ~ 135.0 | Aromatic C -C (ipso) |

| ~ 129.0 | Aromatic C H (ortho to NH₂) |

| ~ 115.0 | Aromatic C H (meta to NH₂) |

| ~ 79.5 | Quaternary C (tert-Butyl) |

| ~ 44.0 | Piperidine C H₂ (adjacent to N-Boc) |

| ~ 42.0 | Piperidine C H (methine) |

| ~ 32.0 | Piperidine C H₂ |

| ~ 28.4 | tert-Butyl (C H₃)₃ |

HPLC and LC-MS Data

2.2.1. High-Performance Liquid Chromatography (HPLC)

| Parameter | Value |

| Purity | >97.0% (as specified by commercial suppliers)[1] |

| Retention Time (t_R_) | Dependent on specific method conditions |

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

| Parameter | Value |

| [M+H]⁺ (Calculated) | 277.1916 m/z |

| [M+H]⁺ (Observed) | Expected to be within ± 5 ppm of calculated value |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques, based on established protocols for similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width : 0-220 ppm.

-

Number of Scans : 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay : 2 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation : An HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

-

Solvent A : Water + 0.1% Formic Acid

-

Solvent B : Acetonitrile + 0.1% Formic Acid

-

-

Gradient Program :

-

Start at 5-10% B.

-

Ramp to 95% B over 10-15 minutes.

-

Hold at 95% B for 2-3 minutes.

-

Return to initial conditions and equilibrate for 3-5 minutes.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Injection Volume : 5-10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

-

LC Conditions : Utilize the same column and mobile phase conditions as described for the HPLC analysis.

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), positive ion mode.

-

Mass Range : Scan from m/z 100 to 500.

-

Capillary Voltage : 3-4 kV.

-

Source Temperature : As recommended by the instrument manufacturer.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Workflow for NMR Analysis.

Caption: Workflow for HPLC and LC-MS Analysis.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in various solvents. This guide will equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratory settings.

Chemical Profile

-

IUPAC Name: tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate[1]

-

Synonyms: 4-(4-Aminophenyl)piperidine-1-carboxylic Acid tert-Butyl Ester, 1-(tert-Butoxycarbonyl)-4-(4-aminophenyl)piperidine, 1-Boc-4-(4-aminophenyl)piperidine[2]

-

Molecular Formula: C₁₆H₂₄N₂O₂[1]

-

Molecular Weight: 276.37 g/mol [1]

Predicted Solubility Characteristics

The principle of "like dissolves like" suggests that the solubility of a compound is dependent on the polarity of the solvent relative to the solute. Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate possesses both polar (amine group) and non-polar (tert-butyl and phenyl groups) functionalities. Therefore, its solubility is expected to vary across different solvents. It is predicted to have higher solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and lower solubility in highly polar protic solvents like water, and non-polar solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Water | 25 | HPLC-UV | |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | HPLC-UV | |

| Methanol | 25 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | |

| Isopropanol | 25 | HPLC-UV | |

| Acetonitrile | 25 | HPLC-UV | |

| Tetrahydrofuran (THF) | 25 | HPLC-UV | |

| Dichloromethane (DCM) | 25 | HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |

| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV |

Experimental Protocols

The following section details the recommended experimental protocol for determining the thermodynamic solubility of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate using the reliable shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Methodology: Shake-Flask Solubility Determination

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, while in equilibrium with an excess of the solid compound.

1. Materials and Equipment:

-

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (solid, high purity)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

2. Preparation of Saturated Solutions:

-

Add an excess amount of solid tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate to a glass vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][4]

3. Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

4. Quantification by HPLC:

-

Prepare a series of standard solutions of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate of known concentrations in the same solvent used for the solubility test.

-

Develop a suitable HPLC method for the compound. A reverse-phase C18 column is often a good starting point. The mobile phase should be optimized to achieve good peak shape and retention time. The UV detector wavelength should be set to the absorbance maximum of the compound.

-

Inject the standard solutions to create a calibration curve by plotting peak area against concentration.[5]

-

Inject the filtered supernatant from the solubility experiment.

-

Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.[5] This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

This detailed guide provides the necessary framework for researchers to accurately determine the solubility of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The provided experimental protocol is based on established methods to ensure the generation of high-quality, reliable data essential for drug development and other scientific research.

References

- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate | 170011-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enamine.net [enamine.net]

- 5. pharmaguru.co [pharmaguru.co]

Navigating the Safe Handling of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The following sections detail the known hazards, protective measures, and emergency procedures to ensure its safe use in a laboratory and research environment.

Chemical Identification and Physical Properties

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a chemical compound commonly used as a building block in medicinal chemistry and drug discovery. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 276.37 g/mol | --INVALID-LINK-- |

| CAS Number | 170011-57-1 | --INVALID-LINK-- |

| Appearance | Solid, powder | [Various MSDS] |

| Solubility | Not soluble in water | [Various MSDS] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification: [1]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash hands thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Information

| Toxicological Endpoint | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[4][5] |

Occupational Exposure Limits

Currently, there are no established occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.[4][5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk of exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Use non-sparking tools to prevent ignition.

-

Wash hands thoroughly after handling.[4]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[3]

-

Store in a cool place.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this chemical:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[6] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[6] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts.[6] |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: May emit toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent product from entering drains.[4]

-

Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate are specific to the research being conducted and are not publicly available in safety documents. Researchers should develop and validate their own standard operating procedures (SOPs) that incorporate the safety and handling information provided in this guide.

Disclaimer: This document is intended as a guide for trained professionals and is based on currently available information. It is not a substitute for a comprehensive risk assessment. All users should consult original safety data sheets and follow all institutional safety protocols.

References

- 1. tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate | 170011-57-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. capotchem.com [capotchem.com]

- 3. GSRS [precision.fda.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. echemi.com [echemi.com]

Physical and chemical properties of 1-Boc-4-(4-aminophenyl)piperidine

An In-depth Technical Guide to 1-Boc-4-(4-aminophenyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-4-(4-aminophenyl)piperidine, a versatile building block in medicinal chemistry and materials science. The document details the compound's structural characteristics, physical constants, and spectroscopic data. Furthermore, it outlines key experimental protocols for its synthesis and analysis, and discusses its applications, particularly as a key intermediate in the development of pharmaceuticals. Safety and handling information is also provided to ensure proper laboratory practice.

Chemical Identity and Structure

1-Boc-4-(4-aminophenyl)piperidine, with the CAS number 170011-57-1, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 4-aminophenyl moiety.[1][2] This structure makes it a valuable intermediate in organic synthesis. The Boc group provides stability and allows for selective reactions, while the aromatic amine serves as a key functional group for further molecular elaboration.[3][4]

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical context of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This versatile bifunctional molecule has emerged as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, identified by its CAS number 170011-57-1, is a heterocyclic compound featuring a piperidine ring substituted with a 4-aminophenyl group and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] This unique structure, combining a protected secondary amine and a primary aromatic amine, makes it a highly valuable building block in medicinal chemistry. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective reactions at the arylamine, while the piperidine and phenyl rings serve as common scaffolds in numerous drug candidates.

While the precise date and individual credited with the initial synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate are not prominently documented in readily available scientific literature, its appearance in chemical supplier catalogs and patent literature from the early 2000s onwards indicates its growing importance as a commercially available intermediate for drug discovery programs. The PubChem entry for this compound was created on December 5, 2007.[1]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate are summarized below.

| Property | Value | Reference |

| CAS Number | 170011-57-1 | [2][3] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 276.37 g/mol | [1] |

| IUPAC Name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-(4-aminophenyl)piperidine, 4-(4-Aminophenyl)piperidine-1-carboxylic acid tert-butyl ester | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 152-156 °C | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate can be achieved through several synthetic routes. A common and logical approach involves the protection of the piperidine nitrogen of 4-(4-aminophenyl)piperidine with a Boc group.

Boc Protection of 4-(4-aminophenyl)piperidine

This method involves the reaction of 4-(4-aminophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

To a solution of 4-(4-aminophenyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added a base, typically triethylamine (1.1 equivalents). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 equivalents) dissolved in the same solvent is added dropwise. The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Logical Workflow for Boc Protection:

References

Methodological & Application

Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: An Essential Intermediate for Pharmaceutical Development

Abstract

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of therapeutic agents. Its structure, featuring a Boc-protected piperidine ring coupled with an aniline moiety, makes it a versatile intermediate for drug discovery and development. This document provides a detailed protocol for the synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, commencing with the protection of 4-(4-nitrophenyl)piperidine, followed by the catalytic hydrogenation of the nitro group. This application note is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The synthesis of complex organic molecules with potential therapeutic applications often relies on the availability of versatile and well-characterized building blocks. Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate serves as a key intermediate in the preparation of numerous active pharmaceutical ingredients (APIs). The Boc (tert-butoxycarbonyl) protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The primary synthetic route involves a two-step process: the N-Boc protection of 4-(4-nitrophenyl)piperidine and the subsequent reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed, efficient, and clean method for this reduction.

Overall Reaction Scheme

Caption: Overall synthetic route.

Experimental Protocols

Part 1: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

This procedure details the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

-

4-(4-nitrophenyl)piperidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-(4-nitrophenyl)piperidine hydrochloride and dissolve it in a mixture of water and dichloromethane (or THF).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a base (e.g., triethylamine or a saturated solution of sodium bicarbonate) to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

This protocol describes the reduction of the nitro group to an amine via catalytic hydrogenation.

Materials:

-

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

-

10% Palladium on carbon (Pd/C, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or cylinder

-

Inert gas (Nitrogen or Argon)

-

Celite®

-

Reaction flask (e.g., round-bottom flask or Parr shaker bottle)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a reaction flask, dissolve Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the flask under a stream of inert gas. Caution: Pd/C is flammable and pyrophoric, especially when dry. Handle with care in an inert atmosphere.

-

Seal the reaction vessel and purge the system with an inert gas.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure from a cylinder) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry. Keep it wet with the solvent.

-

Wash the filter cake with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

| Compound Name | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | 4-(4-nitrophenyl)piperidine HCl | (Boc)₂O, Et₃N | DCM/Water | 16 h | RT | ~95 | >95 (NMR) |

| Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | 10% Pd/C, H₂ | Methanol | 4 h | RT | ~98 | >97 (HPLC) |

Characterization Data

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.18 (d, J = 8.8 Hz, 2H), 7.40 (d, J = 8.8 Hz, 2H), 4.28 (br d, J = 13.2 Hz, 2H), 2.85 (t, J = 12.4 Hz, 2H), 2.78-2.68 (m, 1H), 1.90 (d, J = 12.8 Hz, 2H), 1.70-1.58 (m, 2H), 1.48 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.6, 147.0, 146.8, 128.1, 123.9, 80.0, 44.0, 42.1, 31.8, 28.4.

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: [1]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.01 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 4.20 (br d, J = 13.2 Hz, 2H), 3.60 (s, 2H, NH₂), 2.75 (t, J = 12.4 Hz, 2H), 2.48-2.38 (m, 1H), 1.78 (d, J = 12.4 Hz, 2H), 1.55-1.45 (m, 2H), 1.47 (s, 9H).[1]

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.9, 145.0, 137.9, 127.8, 115.2, 79.4, 44.6, 42.8, 33.0, 28.5.[1]

Experimental Workflow Diagram

Caption: Detailed experimental workflow.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Palladium on carbon (Pd/C) is highly flammable and can be pyrophoric, especially when dry. Handle it in an inert atmosphere and never allow the catalyst to dry out after use.

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure there are no ignition sources nearby and that the system is properly sealed and purged.

-

Handle all organic solvents with care as they are flammable and may have associated health risks.

Conclusion

The two-step synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate presented here is a robust and high-yielding protocol suitable for laboratory-scale preparation. This versatile intermediate can be used in a variety of subsequent reactions for the development of novel pharmaceutical compounds. The provided experimental details and characterization data will be a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a reactive aniline moiety, allows for sequential and site-selective modifications, making it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This document provides an overview of its application in the discovery of targeted therapies, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors and synthetic opioids. Detailed experimental protocols for the synthesis of key drug molecules and diagrams of relevant signaling pathways are also presented.

Application in PARP Inhibitor Synthesis: Niraparib

(3S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key chiral intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in cancer therapy.[1] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]

Signaling Pathway: PARP Inhibition and DNA Repair

The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors like Niraparib.

Quantitative Data: Activity of PARP Inhibitors

The following table summarizes the in vitro inhibitory activity of Niraparib and other PARP inhibitors.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |

| Niraparib | PARP1 | 3.8 | BRCA1-mutant (MDA-MB-436) | 18 | |

| Niraparib | PARP2 | 2.1 | BRCA1-mutant (SUM149) | 24 | |

| Olaparib | PARP1 | 1.2 | - | - | [5] |

| Olaparib | PARP2 | 0.3 | - | - | [5] |

| Rucaparib | PARP1 | 1.4 | - | - | [5] |

| Rucaparib | PARP2 | 0.2 | - | - | [5] |

| Talazoparib | PARP1 | 0.6 | - | - | [5] |

| Talazoparib | PARP2 | 0.2 | - | - | [5] |

Experimental Protocol: Synthesis of Niraparib Intermediate

The following protocol describes a key step in the synthesis of Niraparib, starting from the chiral intermediate (3S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This is a representative procedure based on literature.[6][7]

Step 1: Reaction with 3-formyl-2-nitrobenzoic acid methyl ester

-

Materials:

-

(3S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

-

3-formyl-2-nitrobenzoic acid methyl ester

-

Ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

-

Procedure:

-

Dissolve (3S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate and 3-formyl-2-nitrobenzoic acid methyl ester in ethanol in a round-bottom flask.[6]

-

Stir the mixture and heat to reflux.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting intermediate can be carried forward to the next step which typically involves cyclization with sodium azide in DMF to form the indazole ring.[6]

-

Subsequent steps include amidation and Boc-deprotection to yield Niraparib.[6]

-

Application in Synthetic Opioid Synthesis: Fentanyl

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate (a close analog of the title compound) is a precursor to 4-anilino-N-phenethylpiperidine (4-ANPP), a key intermediate in the synthesis of Fentanyl and its analogs.[8][9] Fentanyl is a potent synthetic opioid agonist that primarily acts on the μ-opioid receptor.[10]

Signaling Pathway: Mu-Opioid Receptor Activation

The diagram below illustrates the signaling cascade following the activation of the μ-opioid receptor by an agonist like Fentanyl.

Experimental Protocol: Synthesis of Fentanyl from a Boc-protected Precursor

This protocol outlines the synthesis of Fentanyl from tert-butyl 4-(phenylamino)piperidine-1-carboxylate, which involves deprotection followed by acylation.[8][11]

Step 1: Boc Deprotection

-

Materials:

-

tert-butyl 4-(phenylamino)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

Dissolve tert-butyl 4-(phenylamino)piperidine-1-carboxylate in DCM.

-

Add TFA or a solution of HCl in dioxane dropwise at room temperature.

-

Stir the reaction mixture until the deprotection is complete (monitor by TLC).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-phenyl-N-(piperidin-4-yl)amine.

-

Step 2: Acylation to Fentanyl

-

Materials:

-

N-phenyl-N-(piperidin-4-yl)amine (from Step 1)

-

Propionyl chloride

-

Triethylamine or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

Dissolve N-phenyl-N-(piperidin-4-yl)amine in DCM and cool in an ice bath.

-

Add triethylamine or DIPEA to the solution.

-

Add propionyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield Fentanyl.[11]

-

Conclusion

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and its analogs are indispensable tools in modern drug discovery. Their utility in the synthesis of complex and potent therapeutic agents like Niraparib and Fentanyl highlights their importance as versatile synthetic intermediates. The provided protocols and pathway diagrams offer a foundational understanding for researchers aiming to leverage this scaffold in the development of novel therapeutics.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken at all times.

References

- 1. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 7. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. 4-ANPP - Wikipedia [en.wikipedia.org]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in Modern Medicinal Chemistry

Yantai, Shandong, People's Republic of China - Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate has emerged as a crucial scaffold in medicinal chemistry, enabling the synthesis of a diverse range of therapeutic agents. Its unique structural features, combining a piperidine ring with a protected aniline moiety, provide a versatile platform for generating molecules with significant biological activity. This document details its application in the development of targeted therapies, particularly in the realm of kinase inhibitors, and provides protocols for its utilization in synthetic chemistry.

Application in Kinase Inhibitor Synthesis

The 4-aminophenylpiperidine core is a key pharmacophore in a number of potent and selective kinase inhibitors. This is primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of this class of drugs. The Boc-protected piperidine allows for further chemical modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in the Epidermal Growth Factor Receptor (EGFR) are a hallmark of non-small cell lung cancer (NSCLC). While early-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as the C797S mutation, has necessitated the development of fourth-generation inhibitors. Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate serves as a foundational element in the construction of these next-generation therapeutics.

Recent studies have focused on designing inhibitors that can overcome the resistance conferred by the C797S mutation. For instance, a series of novel cyclopropanesulfonamide derivatives were synthesized, with some compounds demonstrating exceptional in vitro activity against EGFR kinases harboring this mutation.[1] One representative compound, 52 , showed potent inhibitory activity against EGFRL858R/T790M/C797S with an IC50 of 0.55 nM and significantly inhibited the proliferation of Ba/F3 cells with the same mutation with an IC50 of 43.28 nM.[2]

Table 1: In Vitro Activity of a Fourth-Generation EGFR Inhibitor

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| 52 | EGFRL858R/T790M/C797S | 0.55 | Ba/F3-EGFRL858R/T790M/C797S | 43.28 |

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies. Ibrutinib, a potent and orally active BTK inhibitor, and its analogs often feature a piperidine-based scaffold that can be derived from precursors similar to tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

The development of both irreversible and reversible BTK inhibitors has been an active area of research. One study reported a series of irreversible BTK inhibitors with a 6-amino-1,3,5-triazine scaffold, where compound C11 exhibited a potent BTK IC50 of 17.0 nM and showed a desirable selectivity profile over EGFR.[3] Another study on aminopyrazole carboxamide-based inhibitors identified compound 11b with a BTK IC50 of 0.18 nM.[4]

Table 2: In Vitro Activity of BTK Inhibitors

| Compound | Target | IC50 (nM) |

| C11 | BTK | 17.0 |

| 11b | BTK | 0.18 |

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and its analogs are valuable linkers in the synthesis of PROTACs.[5][6][7] The aniline nitrogen provides a convenient attachment point for a linker connected to an E3 ligase ligand, while the piperidine moiety can be incorporated into the warhead that binds to the protein of interest.

Recent advancements have seen the development of PROTACs targeting a variety of proteins implicated in cancer and other diseases. For example, a VHL-based PROTAC, PROTAC 26 , which incorporates an ibrutinib-based warhead, degrades BTK with a DC50 of 6.2 nM and a Dmax greater than 99% in human Burkitt lymphocyte Namalwa cells.[8]

Table 3: Activity of a BTK-Degrading PROTAC

| Compound | Target | Cell Line | DC50 (nM) | Dmax |

| PROTAC 26 | BTK | Namalwa | 6.2 | >99% |

Experimental Protocols

The following protocols provide a general framework for the utilization of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in the synthesis of kinase inhibitors.

Protocol 1: Amide Bond Formation for Kinase Inhibitor Synthesis

This protocol outlines a standard procedure for the coupling of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate with a carboxylic acid, a key step in the synthesis of many kinase inhibitors.

Materials:

-

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-